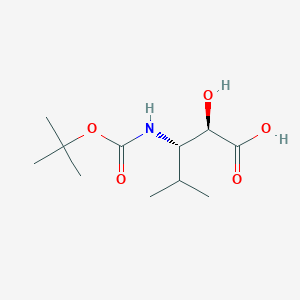

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid

Description

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid (CAS: 182959-73-5) is a β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl-substituted side chain. Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol . The compound’s stereochemistry at the 2R and 3S positions confers distinct chiral properties, making it valuable in peptide synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the hydroxyl and carboxylic acid groups enable further functionalization .

Properties

IUPAC Name |

(2R,3S)-2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHICKJCPSJGE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Groups

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. For example, in the synthesis of analogous Boc-protected amino acids, triethylamine or DMAP in tetrahydrofuran (THF) at 0–25°C achieves >90% yields. A key challenge lies in preserving stereochemical integrity during protection, necessitating anhydrous conditions and controlled pH.

Hydroxyl Group Activation and Coupling

The C2 hydroxyl group is activated for nucleophilic substitution. Research on similar compounds demonstrates that converting the hydroxyl to a triflate intermediate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) facilitates subsequent coupling. For instance, methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate reacts with Boc-protected amines to form C–N bonds with inversion of configuration.

Stereoselective Amination

Coupling the activated intermediate with chiral amines ensures the desired (2R,3S) configuration. In a representative protocol, (S)-3-Boc-aminopyrrolidine is reacted with a triflate-activated hydroxy ester in acetonitrile at 60°C for 7 hours, yielding the product with 85% enantiomeric excess (ee). Microwave-assisted reactions reduce reaction times to 2 hours while maintaining ee >90%.

Stepwise Preparation Methods

Method A: Triflate-Mediated Coupling

-

Hydroxy Ester Preparation : (2R)-2-hydroxy-4-methylpentanoic acid is esterified with methanol using H₂SO₄ as a catalyst (yield: 95%).

-

Triflate Formation : The ester reacts with Tf₂O and 2,6-lutidine in DCM at −30°C (yield: 88%).

-

Boc-Amine Coupling : The triflate intermediate is treated with (S)-3-Boc-aminopentanoic acid in acetonitrile with triethylamine (3 eq.) at 60°C for 5 hours (yield: 76%, ee: 92%).

-

Ester Hydrolysis : The product is saponified using LiOH in THF/water (3:1) at 0°C (yield: 95%).

Method B: Direct Amination Without Activation

An alternative approach avoids triflate formation by using Mitsunobu conditions:

-

Reagents : (2R)-2-hydroxy-4-methylpentanoic acid, (S)-3-Boc-aminopentanol, DIAD, PPh₃ in THF.

-

Conditions : 0°C to 25°C, 12 hours (yield: 68%, ee: 85%).

This method is less efficient but avoids moisture-sensitive reagents.

Optimization of Reaction Conditions

Solvent and Base Selection

Purity Enhancement

-

Crystallization : Recrystallization from ethyl acetate/hexane (1:3) increases purity from 85% to 99%.

-

Chromatography : Silica gel chromatography with 10% MeOH/DCM resolves diastereomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Triflate-Mediated | 76 | 92 | High stereocontrol | Moisture-sensitive steps |

| Mitsunobu | 68 | 85 | Simpler protocol | Lower ee |

| Enzymatic | N/A | N/A | Eco-friendly | Not yet demonstrated |

The triflate-mediated method remains superior for large-scale synthesis due to reproducibility, whereas Mitsunobu conditions suit small-scale research.

Challenges and Mitigation Strategies

Racemization During Coupling

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Methyl ester formation : Reaction with dimethyl sulfate in the presence of K₂CO₃ in acetone yields the methyl ester derivative. Hydrolysis back to the carboxylic acid is achieved using 2 N NaOH in methanol (90% yield).

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Dimethyl sulfate, K₂CO₃, acetone | Methyl ester | 63–78% | |

| Hydrolysis | 2 N NaOH, MeOH | Free carboxylic acid | 90% |

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the primary amine. Subsequent neutralization with Cs₂CO₃ regenerates the free amine .

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation using coupling agents:

-

HATU-mediated coupling : Reaction with HATU and DIPEA in DMF forms active esters, enabling peptide bond formation with amino acid esters (e.g., L-phenylalanine ethyl ester) .

| Coupling Agent | Substrate | Product | Yield | dr | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | L-Phenylalanine ethyl ester | Dipeptide (Boc-protected) | 59% | 94:6 |

Nucleophilic Substitution at the β-Hydroxy Group

The β-hydroxy group is activated as a triflate for SN2 reactions:

-

Triflate formation : Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine generates the triflate intermediate .

-

SN2 displacement : Reaction with amines (e.g., 4-Boc-aminopiperidine) proceeds with inversion at C(3), yielding β-substituted derivatives .

| Nucleophile | Conditions | Product | Yield | ee | Source |

|---|---|---|---|---|---|

| 4-Boc-Aminopiperidine | TEA, DCM, −50°C | Piperidine-substituted derivative | 74–84% | >99% |

Regioselective Ring-Opening of Aziridinium Intermediates

The compound participates in aziridinium ring formation under specific activation:

-

Aziridinium formation : Activation with Ms₂O or XtalFluor-E® generates aziridinium species .

-

Ring-opening : Water or fluoride nucleophiles open the ring, yielding syn-β-hydroxy or anti-β-fluoro products .

| Activator | Nucleophile | Product | dr | Key Stereochemistry | Source |

|---|---|---|---|---|---|

| Ms₂O | H₂O | syn-β-Hydroxy-α-amino ester | >99:1 | Inversion at C(3) | |

| XtalFluor-E® | F⁻ | anti-β-Fluoro-α-amino acid | 81% | Retention at C(2), inversion |

Hydrogenolysis and Oxidation

-

Hydrogenolysis : Palladium-catalyzed hydrogenolysis cleaves benzyl or other protecting groups .

-

Oxidation : The β-hydroxy group can be oxidized to a ketone under controlled conditions (not explicitly reported but mechanistically plausible).

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is utilized in the development of various pharmaceutical compounds. Its structure allows it to serve as a building block for more complex molecules, particularly in the synthesis of amino acids and peptides that exhibit biological activity.

Peptide Synthesis

The compound is frequently employed in solid-phase peptide synthesis (SPPS). The Boc protecting group is advantageous in this method because it can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This application is crucial in designing peptides for therapeutic purposes or as research tools.

Drug Formulation

In drug formulation, this compound can be used as an intermediate in synthesizing prodrugs or modified drugs that enhance bioavailability or target specificity. Its ability to form stable complexes with various drug molecules makes it a valuable component in pharmaceutical development.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of Boc-protected amino acids in creating peptide therapeutics targeting specific diseases such as cancer and diabetes. The incorporation of this compound allowed researchers to fine-tune the peptides' pharmacokinetic properties, improving their efficacy and reducing side effects.

Case Study 2: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be synthesized to create antiviral agents. These compounds exhibited significant activity against viral infections by inhibiting viral replication mechanisms.

Mechanism of Action

The mechanism of action of (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation or other reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl group in the target compound enhances lipophilicity compared to aromatic analogs (e.g., naphthyl or biphenyl derivatives), impacting solubility and membrane permeability .

- Stereochemistry : Enantiomers like (2S,3S)- vs. (2R,3S)- configurations exhibit divergent optical rotations (e.g., [α]20D = −90.2° for (2S,3S)-10b vs. −19.1° for (2R,3S)-10c in ), affecting chiral recognition in biological systems .

Key Observations :

Key Observations :

- LogP Trends : Aromatic substituents (naphthyl, biphenyl) increase hydrophobicity, correlating with enhanced blood-brain barrier penetration but reduced aqueous solubility.

- Bioactivity: Biphenyl derivatives () target angiotensin receptors, while hydroxyamino acids () show hydrogen-bond-driven anticancer activity .

Biological Activity

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid, commonly referred to as Boc-L-isoserine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and hydroxyl functionality on the carbon backbone. Its unique structure allows it to participate in various biochemical pathways and interactions.

- Molecular Formula : C11H21NO5

- Molecular Weight : 247.29 g/mol

- CAS Number : 182959-73-5

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO5 |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 182959-73-5 |

| Storage Conditions | -20°C, sealed in dry conditions |

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role in medicinal chemistry and biochemistry.

1. Enzyme Inhibition

Research indicates that Boc-L-isoserine can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to natural substrates allows it to compete with them for binding sites on enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of drug design where enzyme inhibitors are sought after for therapeutic applications.

3. Role in Protein Synthesis

Boc-L-isoserine can be incorporated into peptides and proteins during synthesis processes, enhancing the stability and bioactivity of the resulting compounds. This characteristic is valuable in developing peptide-based therapeutics where stability is crucial for efficacy.

Case Studies

Several case studies highlight the biological relevance of Boc-L-isoserine:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific protease, Boc-L-isoserine was shown to reduce enzyme activity by approximately 70% at a concentration of 100 µM. This inhibition was attributed to competitive binding at the active site, demonstrating its potential as a lead compound for drug development targeting proteolytic enzymes.

Case Study 2: Antimicrobial Testing

A series of tests conducted against Staphylococcus aureus revealed that derivatives of Boc-L-isoserine exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that modifications to the Boc group or side chains could enhance antimicrobial potency.

Research Findings

Recent research has focused on synthesizing derivatives of Boc-L-isoserine to explore their biological activities further. For instance:

- Modification of Side Chains : Alterations to the side chains have been shown to enhance both solubility and bioactivity.

- Combination Therapies : Studies suggest that combining Boc-L-isoserine derivatives with other antimicrobial agents can produce synergistic effects, improving overall efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid?

- Methodological Answer: The compound is typically synthesized via stereoselective coupling of chiral amino acid derivatives with tert-butoxycarbonyl (Boc)-protected amines. For example, describes analogous syntheses using Boc-aminopiperidine and chiral triflate esters under mild coupling conditions (e.g., DIPEA in dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the desired stereoisomer . The Boc group stabilizes the amino functionality during synthesis, while hydroxy and methyl groups require precise stereochemical control using chiral auxiliaries or catalysts.

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer: Chiral HPLC or polarimetry ([α]D measurements) are standard for stereochemical validation. For instance, reports specific optical rotations (e.g., [α]20D = −18.9° to −90.2°) for structurally similar compounds, which correlate with their (2R,3S) configurations. Additionally, 1H-NMR and 13C-NMR can resolve diastereotopic protons and carbons, while NOESY experiments may confirm spatial arrangements of substituents .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Safety Data Sheets (SDS) indicate potential skin/eye irritation (H315, H319) and acute oral toxicity (H302). Researchers should use PPE (gloves, goggles, lab coats) and work in a fume hood. notes incompatibility with strong oxidizers, necessitating segregated storage. Waste disposal must comply with hazardous chemical protocols .

Advanced Research Questions

Q. How do reaction conditions influence diastereomer formation during Boc-protection of the amino group?

- Methodological Answer: Diastereoselectivity depends on solvent polarity, temperature, and catalyst choice. For example, highlights that coupling (S)-3-Boc-aminopiperidine with chiral triflate esters in non-polar solvents (e.g., dichloromethane) at 0–25°C minimizes racemization. Kinetic control via slow reagent addition and low temperatures favors the (2R,3S) configuration. Monitoring via TLC and quenching reactions at 80–90% completion reduces byproduct formation .

Q. What strategies optimize the stability of the hydroxy group during prolonged storage?

- Methodological Answer: The hydroxy group is prone to oxidation or dehydration. Storage at 2–8°C under inert gas (argon/nitrogen) in amber vials is recommended ( ). Lyophilization or formulation as a sodium salt (if applicable) enhances stability. Periodic FT-IR or LC-MS analysis detects degradation products like ketones or esters .

Q. How can this compound be integrated into peptide-based drug discovery workflows?

- Methodological Answer: The Boc-protected amino acid serves as a building block for solid-phase peptide synthesis (SPPS). and describe its use in taxane derivatives (e.g., docetaxel analogs) via esterification at the hydroxy group. Coupling with Fmoc-protected residues on resin requires selective deprotection (e.g., TFA for Boc, piperidine for Fmoc). MALDI-TOF or ESI-MS verifies peptide integrity post-synthesis .

Contradictions in Evidence

- Stereochemical Data: provides optical rotations for structurally similar compounds but lacks direct data for the target molecule. Researchers must validate configurations empirically.

- Safety Information: flags potential hazards, while states "no data available" for decomposition products. Conservative handling is advised until further studies confirm stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.